molecular formula C7H3BrN2O4 B8449927 3-Bromo-6-nitrofuro[3,2-c]pyridin-7-ol

3-Bromo-6-nitrofuro[3,2-c]pyridin-7-ol

Cat. No.: B8449927
M. Wt: 259.01 g/mol
InChI Key: MMAQTMOYABOOLD-UHFFFAOYSA-N
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Description

3-Bromo-6-nitrofuro[3,2-c]pyridin-7-ol is a heterocyclic compound featuring a fused furopyridine core. Its structure includes a bromine atom at position 3, a nitro group at position 6, and a hydroxyl group at position 7 (Figure 1).

Properties

Molecular Formula

C7H3BrN2O4

Molecular Weight

259.01 g/mol

IUPAC Name

3-bromo-6-nitrofuro[3,2-c]pyridin-7-ol

InChI

InChI=1S/C7H3BrN2O4/c8-4-2-14-6-3(4)1-9-7(5(6)11)10(12)13/h1-2,11H

InChI Key

MMAQTMOYABOOLD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=COC2=C(C(=N1)[N+](=O)[O-])O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 3-Bromo-6-nitrofuro[3,2-c]pyridin-7-ol and analogous pyridine derivatives:

Compound Name Core Structure Substituents Key Features
This compound Furo[3,2-c]pyridine -Br (C3), -NO₂ (C6), -OH (C7) Fused furan ring; strong electron-withdrawing groups (NO₂, Br) enhance reactivity.
2-Bromo-6-(hydroxymethyl)pyridin-3-ol Pyridine -Br (C2), -CH₂OH (C6) No fused ring; hydroxymethyl group increases hydrophilicity.
3-Bromothieno[2,3-c]pyridin-7-ol Thieno[2,3-c]pyridine -Br (C3), -OH (C7) Thiophene fused ring; sulfur atom influences electronic properties vs. furan.
Methyl 2-bromo-5-methylnicotinate Pyridine -Br (C2), -COOCH₃ (C5), -CH₃ (C6) Ester and methyl groups; potential for nucleophilic substitution at C2.

Structural and Electronic Comparisons

  • Fused Ring Systems: The furopyridine core in the target compound distinguishes it from non-fused analogs (e.g., 2-Bromo-6-(hydroxymethyl)pyridin-3-ol). Fused rings reduce solubility but improve thermal stability compared to simpler pyridines .
  • Heteroatom Influence: Replacing the furan oxygen in the target compound with sulfur (as in 3-Bromothieno[2,3-c]pyridin-7-ol) alters resonance effects and polarizability, which may affect binding in biological systems .

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